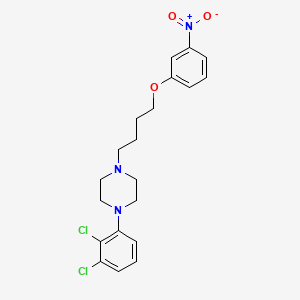
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the 2,3-dichlorophenyl group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine core.
Introduction of the 3-nitrophenoxybutyl group: This can be done through an etherification reaction where the piperazine derivative reacts with a nitrophenol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Reduction of nitro group: 1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine.
Substitution of chlorine atoms: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of ether bond: 1-(2,3-Dichlorophenyl)-4-butanol and 3-nitrophenol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Lacks the 4-(3-nitrophenoxy)butyl group.
4-(4-(3-Nitrophenoxy)butyl)piperazine: Lacks the 2,3-dichlorophenyl group.
1-(2,3-Dichlorophenyl)-4-(4-(3-aminophenoxy)butyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(2,3-Dichlorophenyl)-4-(4-(3-nitrophenoxy)butyl)piperazine is unique due to the presence of both the 2,3-dichlorophenyl and 4-(3-nitrophenoxy)butyl groups. This combination of functional groups may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
869856-09-7 |
|---|---|
Molecular Formula |
C20H23Cl2N3O3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-4-[4-(3-nitrophenoxy)butyl]piperazine |
InChI |
InChI=1S/C20H23Cl2N3O3/c21-18-7-4-8-19(20(18)22)24-12-10-23(11-13-24)9-1-2-14-28-17-6-3-5-16(15-17)25(26)27/h3-8,15H,1-2,9-14H2 |
InChI Key |
VGEQWXCHXSDDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-])C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


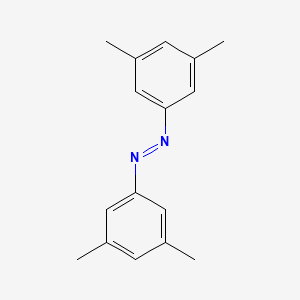
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
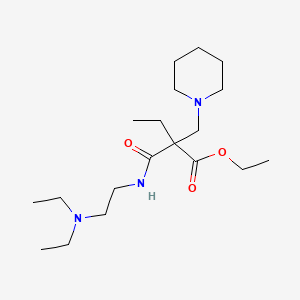
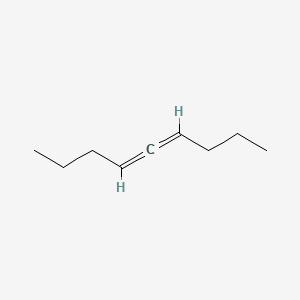
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
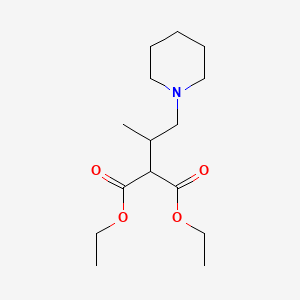
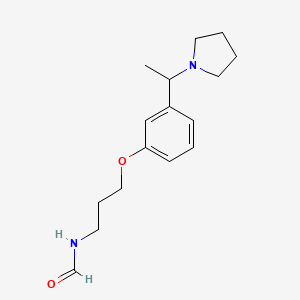

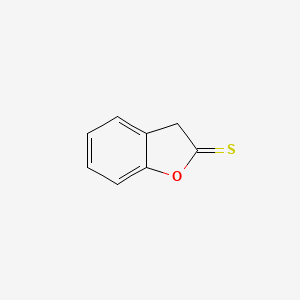
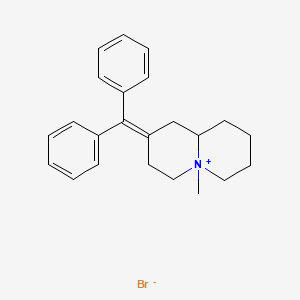
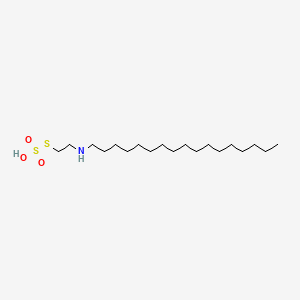

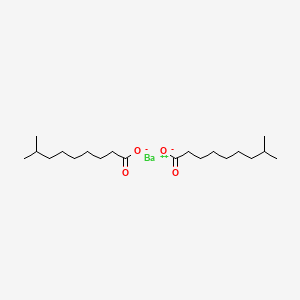
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
